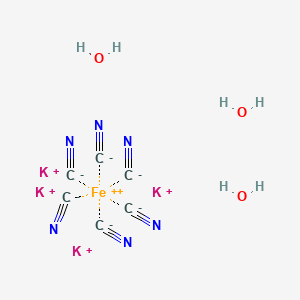
tetrapotassium;iron(2+);hexacyanide;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tetrapotassium;iron(2+);hexacyanide;trihydrate is a complex inorganic compound It is characterized by the presence of a ferrate ion coordinated with six cyanide ligands and potassium ions, along with water molecules in its hydrated form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium;iron(2+);hexacyanide;trihydrate typically involves the reaction of potassium ferrate with cyanide ions under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and may include additional steps such as purification and drying to obtain the final product in its hydrated form.
Analyse Des Réactions Chimiques
Types of Reactions
tetrapotassium;iron(2+);hexacyanide;trihydrate undergoes various chemical reactions, including:
Oxidation: The ferrate ion can act as an oxidizing agent, participating in redox reactions.
Reduction: Under certain conditions, the ferrate ion can be reduced to lower oxidation states.
Substitution: The cyanide ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing and reducing agents, as well as ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperature, pH, and concentration of reactants.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions may yield new coordination complexes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in various synthetic and analytical applications. Its unique coordination properties make it useful in the study of coordination chemistry and redox reactions.
Biology
In biological research, tetrapotassium;iron(2+);hexacyanide;trihydrate is studied for its potential interactions with biomolecules. Its ability to participate in redox reactions makes it a candidate for exploring oxidative stress and related biological processes.
Medicine
In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its redox properties may be harnessed for developing new treatments for diseases involving oxidative stress.
Industry
In industrial applications, this compound is used in processes requiring strong oxidizing agents. It is also explored for its potential use in environmental remediation, such as the treatment of contaminated water.
Mécanisme D'action
The mechanism of action of tetrapotassium;iron(2+);hexacyanide;trihydrate involves its ability to participate in redox reactions. The ferrate ion can accept or donate electrons, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific application, but generally involve electron transfer mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium ferrate: Similar in its oxidizing properties but lacks the cyanide ligands.
Sodium ferrate: Another ferrate compound with similar redox properties but different solubility and stability characteristics.
Ferricyanide: Contains cyanide ligands but differs in its oxidation state and coordination environment.
Uniqueness
tetrapotassium;iron(2+);hexacyanide;trihydrate is unique due to its specific coordination of cyanide ligands and the presence of potassium ions. This unique structure imparts distinct chemical properties, making it valuable in specific research and industrial applications.
Propriétés
Formule moléculaire |
C6H6FeK4N6O3 |
|---|---|
Poids moléculaire |
422.39 g/mol |
Nom IUPAC |
tetrapotassium;iron(2+);hexacyanide;trihydrate |
InChI |
InChI=1S/6CN.Fe.4K.3H2O/c6*1-2;;;;;;;;/h;;;;;;;;;;;3*1H2/q6*-1;+2;4*+1;;; |
Clé InChI |
UTYXJYFJPBYDKY-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


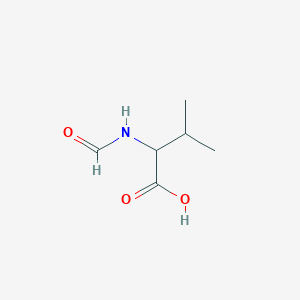
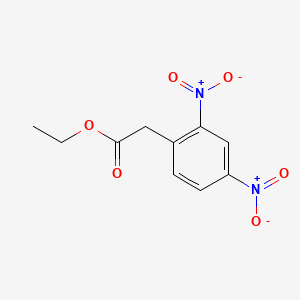
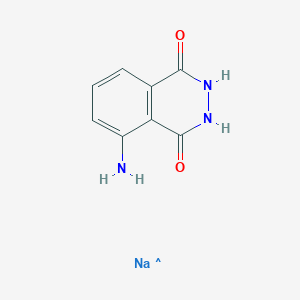
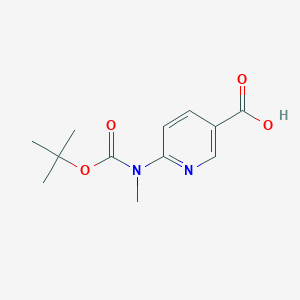

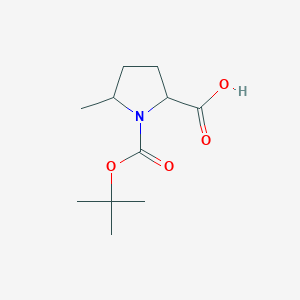
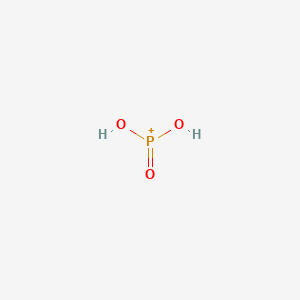
![3-Benzyl-4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8817086.png)
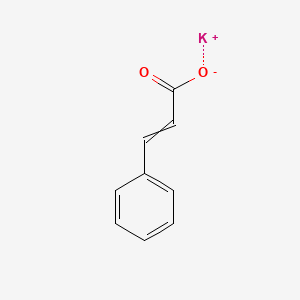
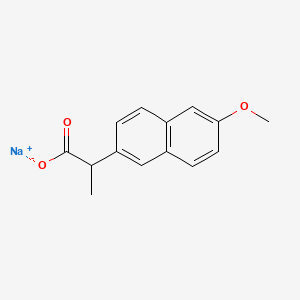
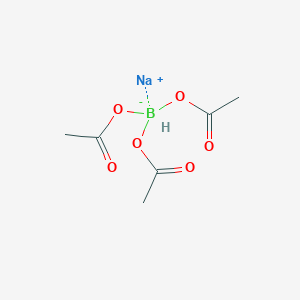
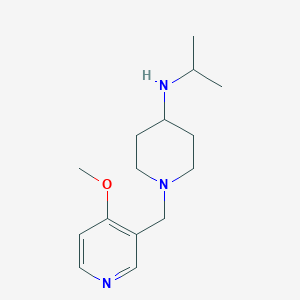
![(4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methanol](/img/structure/B8817134.png)
![Bicyclo[3.1.0]hexan-2-ol](/img/structure/B8817142.png)
